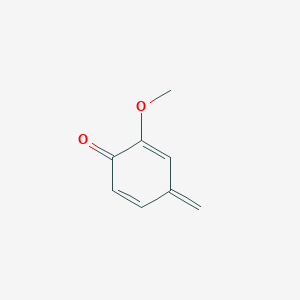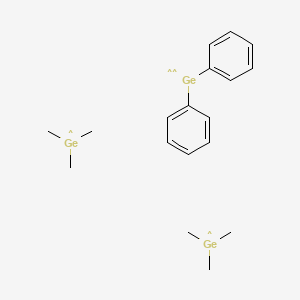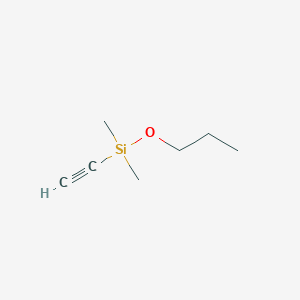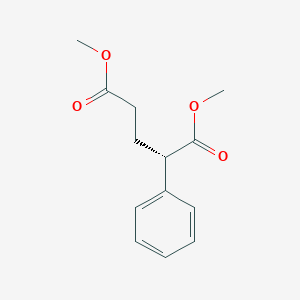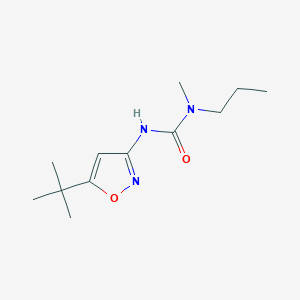
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with N-methyl-N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)propanamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea is unique due to its specific structural features, such as the presence of both a tert-butyl group and a urea moiety
Propriétés
Numéro CAS |
55808-75-8 |
|---|---|
Formule moléculaire |
C12H21N3O2 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-propylurea |
InChI |
InChI=1S/C12H21N3O2/c1-6-7-15(5)11(16)13-10-8-9(17-14-10)12(2,3)4/h8H,6-7H2,1-5H3,(H,13,14,16) |
Clé InChI |
VMEMYPZAZIWAGW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

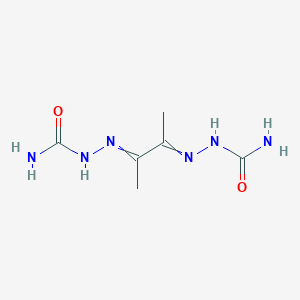
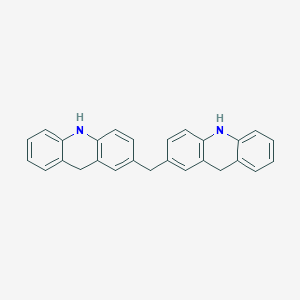
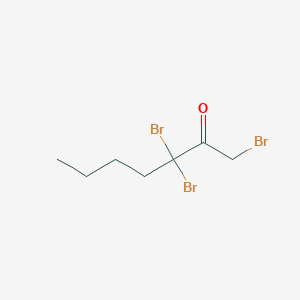

![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
